molecular formula C10H12O4S B135036 (2S)-(+)-Glycidyl tosylate CAS No. 70987-78-9

(2S)-(+)-Glycidyl tosylate

Cat. No. B135036
CAS RN: 70987-78-9
M. Wt: 228.27 g/mol
InChI Key: NOQXXYIGRPAZJC-VIFPVBQESA-N
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Description

(2S)-(+)-Glycidyl tosylate is an important medicinal intermediate that can be synthesized from (R)-(-)-3-chloro-1,2-propanediol, a side product in the preparation of (S)-(+)-epichlorohydrin through hydrolytic kinetic resolution of racemic epichlorohydrin . This compound serves as a key intermediate in various chemical syntheses due to its reactive epoxide group.

Synthesis Analysis

The synthesis of (2S)-(+)-glycidyl tosylate involves the fractionation of the side product (R)-(-)-3-chloro-1,2-propanediol, followed by cyclization under basic conditions to form (S)-(+)-glycidol. Subsequently, (S)-(+)-glycidol is esterified with p-toluenesulfonyl chloride to yield (2S)-(+)-glycidyl tosylate with an optimal yield of 73% . This process highlights the efficient utilization of side products from other reactions, contributing to a more sustainable chemical synthesis approach.

Molecular Structure Analysis

The molecular structure of (2S)-(+)-glycidyl tosylate includes an epoxide ring, which is a three-membered cyclic ether, and a tosylate group derived from p-toluenesulfonyl chloride. The stereochemistry of the compound is indicated by the (S)-configuration, which is crucial for its reactivity and interaction with other molecules in subsequent chemical reactions.

Chemical Reactions Analysis

(2S)-(+)-Glycidyl tosylate's reactivity is primarily due to its epoxide group, which can undergo ring-opening reactions with various nucleophiles. For instance, tosylated glycerol carbonate, a related compound, demonstrates reactivity towards nucleophiles such as thiols, alcohols, and primary amines, leading to the formation of glycidol analogues with carbonate or carbamate groups . This suggests that (2S)-(+)-glycidyl tosylate could also be used as a versatile intermediate for synthesizing functionalized glycidol derivatives.

Physical and Chemical Properties Analysis

While the specific physical properties of (2S)-(+)-glycidyl tosylate are not detailed in the provided papers, the chemical properties can be inferred from its structure and reactivity. The presence of the epoxide group makes it a reactive intermediate in various chemical transformations, including nucleophilic ring-opening reactions. The tosylate group enhances its reactivity by making the epoxide more susceptible to nucleophilic attack due to the electron-withdrawing nature of the tosyl group.

Scientific Research Applications

1. Automated Radiosynthesis of Two 18F-Labeled Tracers

  • Application Summary: (2S)-(+)-Glycidyl tosylate is used in the synthesis of two 18F-labeled tracers, [18F]FMISO and [18F]PM-PBB3, which are clinically used radiotracers for imaging hypoxia and tau pathology, respectively .
  • Methods of Application: The tracers were produced by direct 18F-fluorination using the corresponding tosylate precursors and [18F]F−, followed by the removal of protecting groups. In this study, [18F]FMISO and [18F]PM-PBB3 were synthesized by 18F-fluoroalkylation using [18F]epifluorohydrin .
  • Results: The obtained [18F]FMISO showed sufficient radioactivity (0.83±0.20 GBq at the end of synthesis (EOS); n =8) with appropriate radiochemical yield based on [18F]F− (26±7.5% at EOS, decay-corrected; n =8). The obtained [18F]PM-PBB3 also showed sufficient radioactivity (0.79±0.10 GBq at EOS; n =11) with appropriate radiochemical yield based on [18F]F− (16±3.2% at EOS, decay-corrected; n =11) .

2. Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosylate

  • Application Summary: (2S)-(+)-Glycidyl tosylate is used in the study of the dissolution rate and in vivo pharmacokinetics of sorafenib tosylate (Sor-Tos), a BCS class II drug .
  • Methods of Application: Two crystal habits of Sor-Tos were prepared. A plate-shaped crystal habit (ST-A) and a needle-shaped crystal habit (ST-B) were harvested by recrystallization from acetone (ACN) and n-butanol (BuOH), respectively .
  • Results: The results showed that ST-B had a larger hydrophilic surface than ST-A, and subsequently a higher dissolution rate and a substantial enhancement of the in vivo pharmacokinetic performance of ST-B .

3. Synthesis of Piperidine Derivatives

  • Application Summary: (2S)-(+)-Glycidyl tosylate is used in the synthesis of piperidine derivatives, which are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
  • Methods of Application: The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results: The review summarizes recent scientific literature on the pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

4. Synthesis of Star-Shaped Poly (2-ethyl-2-oxazoline)s

  • Application Summary: (2S)-(+)-Glycidyl tosylate is used in the synthesis of a range of multifunctional star-shaped tosylates as potential initiators for the living cationic ring-opening polymerization (CROP) of 2-oxazolines resulting in star-shaped polymers .
  • Methods of Application: The synthesis of the tosylates was performed by esterification of the corresponding alcohols with tosyl chloride. Recrystallization of these tosylate compounds afforded single crystals .
  • Results: The use of a porphyrin-cored tetra-tosylate initiator yielded a well-defined star-shaped poly (2-ethyl-2-oxazoline) by CROP as demonstrated by SEC with RI, UV and diode-array detectors, as well as by 1 H NMR spectroscopy .

5. Aryl Tosylates as Non-Ionic Photoacid Generators

  • Application Summary: (2S)-(+)-Glycidyl tosylate is used in the study of aryl tosylates as non-ionic photoacid generators (PAGs). These PAGs have applications in cationic photopolymerizations .
  • Methods of Application: The irradiation of various substituted aryl tosylates was investigated in a solution and homolysis of the ArO–SO2C6H4CH3 bond was the path exclusively observed. The corresponding phenols and photo-Fries adducts were obtained and p-toluenesulfinic and p-toluenesulfonic acids were liberated .
  • Results: The nature and amount of the acid photoreleased were tuned by changing the reaction conditions and the nature and position of the aromatic substituents. In deaerated solutions p-toluenesulfinic acid was formed exclusively, whereas under oxygenated conditions the stronger p-toluenesulfonic acid was released .

6. Applications of Silica-Based Nanoparticles

  • Application Summary: While the specific use of (2S)-(+)-Glycidyl tosylate in this field is not detailed in the source, silica-based nanoparticles have a wide range of applications in various fields such as drug delivery, biosensing, and catalysis .
  • Methods of Application: The synthesis and application methods of silica-based nanoparticles vary greatly depending on the specific application. Common methods include sol-gel processes, microemulsion techniques, and flame synthesis .
  • Results: The results and outcomes also vary greatly depending on the specific application. For example, in drug delivery, silica nanoparticles can improve the solubility and bioavailability of drugs, while in biosensing, they can enhance the sensitivity and selectivity of the sensors .

Safety And Hazards

“(2S)-(+)-Glycidyl tosylate” may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It also causes serious eye damage and is suspected of causing genetic defects .

properties

IUPAC Name

[(2S)-oxiran-2-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXXYIGRPAZJC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029330
Record name (2S)-Glycidyl tosylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-(+)-Glycidyl tosylate

CAS RN

70987-78-9
Record name (S)-Glycidyl tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70987-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidyl tosylate, (S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-Glycidyl tosylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxiranemethanol, 4-methylbenzene-sulfonate, (S)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2S)-(+)-Glycidyl p-Toluenesulfonate
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Record name GLYCIDYL TOSYLATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5A4KBQ99
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Synthesis routes and methods

Procedure details

To a solution of 10 g of 3-chloro-1,2-propanediol (0.09 mol) and 40 ml of water, was added dropwise at 24-26° C. 16.6 g of 24% sodium hydroxide (0.1 mol). The solution was stirred for one hour. The solution was cooled and thereto 0.17 g of N,N-dimethylaminopyridine (0.0014 mol) and 17.2 g of p-toluenesulfonyl chloride (0.09 mol) in 50 ml of toluene, and then 16.6 g of 24% sodium hydroxide (0.1 mol) were added under stirring at 0-5° C. And the solution was stirred for one hour. After separation with a separating funnel, the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water. The excess solvent was removed under vacuo. The chemical purity by HPLC at that time was 98.3%. The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V) to give 14.0 g of glycidyl tosylate. Chemical purity: 99.6% (yield: 68%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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